2,4-Diethyl-2,6-heptadienal 2,4-Diethyl-2,6-heptadienal
Brand Name: Vulcanchem
CAS No.:
VCID: VC14351722
InChI: InChI=1S/C11H18O/c1-4-7-10(5-2)8-11(6-3)9-12/h4,8-10H,1,5-7H2,2-3H3
SMILES:
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

2,4-Diethyl-2,6-heptadienal

CAS No.:

Cat. No.: VC14351722

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diethyl-2,6-heptadienal -

Specification

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name 2,4-diethylhepta-2,6-dienal
Standard InChI InChI=1S/C11H18O/c1-4-7-10(5-2)8-11(6-3)9-12/h4,8-10H,1,5-7H2,2-3H3
Standard InChI Key QAFGEOHWEQLURJ-UHFFFAOYSA-N
Canonical SMILES CCC(CC=C)C=C(CC)C=O

Introduction

Structural Elucidation and Molecular Identity

Molecular Formula and Connectivity

2,4-Diethyl-2,6-heptadienal has the molecular formula C₁₁H₁₈O, corresponding to a molecular weight of 166.26 g/mol . Its IUPAC name, 2,4-diethylhepta-2,6-dienal, systematically describes its seven-carbon backbone with double bonds at positions 2 and 6, ethyl groups at positions 2 and 4, and an aldehyde functional group at position 1 .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₁H₁₈O
Molecular Weight166.26 g/mol
SMILESCCC(CC=C)C=C(CC)C=O
InChI KeyQAFGEOHWEQLURJ-UHFFFAOYSA-N
CAS Registry NumberNot formally assigned

The SMILES string CCC(CC=C)C=C(CC)C=O encodes the compound’s connectivity: a heptadienal chain with ethyl branches at C2 and C4 . The conjugated diene system (C2–C3 and C6–C7 double bonds) may confer reactivity typical of α,β-unsaturated aldehydes, such as participation in Diels-Alder reactions .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for 2,4-diethyl-2,6-heptadienal reveal adduct-specific collision cross sections, which are critical for mass spectrometric identification :

Table 2: Predicted CCS Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]⁺167.14305141.8
[M+Na]⁺189.12499151.4
[M-H]⁻165.12849140.7

These values align with trends observed for mid-weight aldehydes, where sodium adducts exhibit larger CCS due to increased ion size .

Thermodynamic and Solubility Parameters

While experimental data on boiling point, melting point, or solubility are unavailable, analogs such as 2,4-dimethyl-2,4-heptadienal (C₉H₁₄O) provide indirect insights. For example, the dimethyl analog has a boiling point of 177.4°C and a density of 0.9 g/cm³ . By comparison, the additional ethyl groups in 2,4-diethyl-2,6-heptadienal likely increase hydrophobicity and reduce water solubility .

Synthetic Routes and Challenges

  • Aldol Condensation: Base-catalyzed reaction between pentanal and ethyl vinyl ketone to form the conjugated dienal backbone.

  • Wittig Olefination: Coupling of a phosphorylated diene with an aldehyde-containing fragment.

The steric bulk of the ethyl substituents and the sensitivity of α,β-unsaturated aldehydes to polymerization pose significant synthetic challenges .

Analytical Characterization Strategies

Mass Spectrometry (MS)

  • High-Resolution MS: Accurate mass measurements (e.g., [M+H]⁺ = 167.14305) confirm molecular formula .

  • Tandem MS/MS: Fragmentation patterns can elucidate the positions of ethyl branches and double bonds.

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR features:

  • Aldehyde Proton: δ 9.5–10.0 ppm (singlet).

  • Diene Protons: δ 5.0–6.5 ppm (multiplet) .

Gas Chromatography (GC)

Using non-polar columns (e.g., HP-5 MS), the compound’s retention index is extrapolated to be ~1090 based on structural analogs .

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